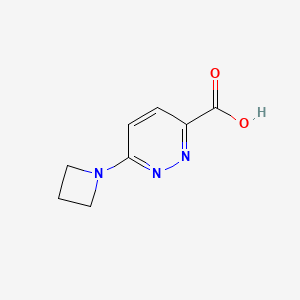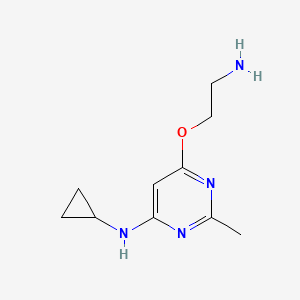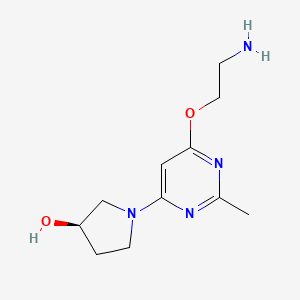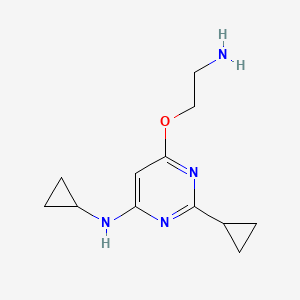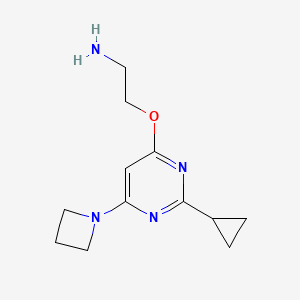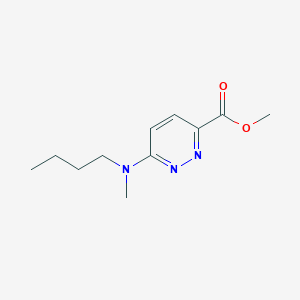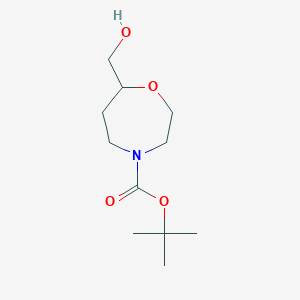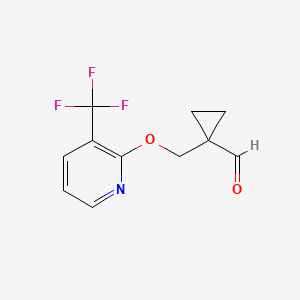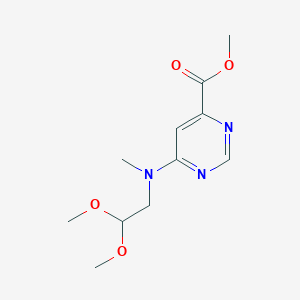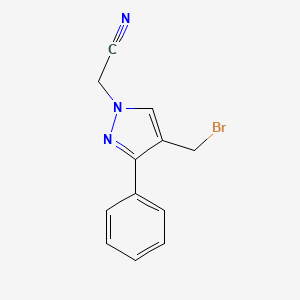
2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile
Descripción general
Descripción
The compound “2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile” is an organic compound containing a pyrazole ring, a phenyl group, a bromomethyl group, and a nitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The bromomethyl group could potentially be introduced through a free radical bromination reaction. The nitrile group might be introduced through a dehydration reaction of an amide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring, a bromomethyl group, and a nitrile group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The phenyl ring is a six-membered carbon ring typical of aromatic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The bromomethyl group could potentially undergo nucleophilic substitution reactions. The nitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitrile group could increase its polarity compared to compounds with similar structures but without a nitrile group .Aplicaciones Científicas De Investigación
Organic Synthesis
This compound is a valuable intermediate in organic synthesis. Its bromomethyl group can act as an electrophile, reacting with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This reactivity can be harnessed to synthesize complex molecules, including pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, the compound’s structural motif is found in various bioactive molecules. It can be used to develop new therapeutic agents by incorporating it into larger structures that interact with biological targets, potentially leading to new drug discoveries .
Chemical Research
The compound plays a role in chemical research, particularly in the study of reaction mechanisms. Its reactivity can be explored under different conditions to understand how changes in the chemical environment affect the outcome of reactions .
Industrial Applications
While specific industrial applications for this exact compound may not be well-documented, related bromomethyl compounds are used in the synthesis of polymers, dyes, and other materials that require a brominated intermediate .
Environmental Applications
Compounds like 2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile can be studied for their environmental impact, particularly their stability and degradation products. Understanding these aspects is crucial for assessing the environmental footprint of chemical processes involving such intermediates .
Electrophilic Aromatic Substitution Reactions
The bromomethyl group in this compound can participate in electrophilic aromatic substitution reactions, which are fundamental in the synthesis of aromatic compounds. This reactivity is essential for constructing complex aromatic systems that are common in many organic molecules .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Bromomethyl groups are often used in organic synthesis as intermediates, suggesting that this compound may interact with a variety of biological targets .
Mode of Action
Bromomethyl compounds are known to be reactive, and they can participate in various chemical reactions such as suzuki–miyaura cross-coupling . In this reaction, the bromomethyl group acts as an electrophile, reacting with a boron reagent to form a new carbon-carbon bond .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling suggests it may play a role in synthetic pathways for the formation of carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 2-(4-(bromomethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile are likely to be influenced by various environmental factors. These could include pH, temperature, and the presence of other chemical species. For example, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base .
Propiedades
IUPAC Name |
2-[4-(bromomethyl)-3-phenylpyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3/c13-8-11-9-16(7-6-14)15-12(11)10-4-2-1-3-5-10/h1-5,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFACKZNHJUHLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CBr)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



